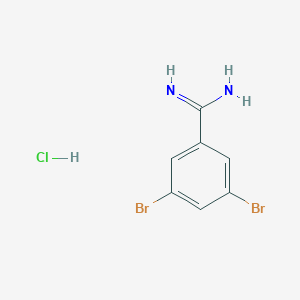
3,5-Dibromobenzimidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromobenzimidamide hydrochloride is a chemical compound with the molecular formula C7H7Br2ClN2. It is a derivative of benzimidamide, characterized by the presence of two bromine atoms at the 3 and 5 positions on the benzene ring. This compound is primarily used in research and development settings due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromobenzimidamide hydrochloride typically involves the bromination of benzimidamide. One common method includes the reaction of benzimidamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 3 and 5 positions.
Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient brominating agents and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-purity products.
化学反応の分析
Types of Reactions: 3,5-Dibromobenzimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert it into less brominated or debrominated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzimidamides, benzimidazoles, and other derivatives depending on the specific reaction conditions and reagents used.
科学的研究の応用
3,5-Dibromobenzimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of brominated compounds on biological systems.
Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,5-dibromobenzimidamide hydrochloride involves its interaction with specific molecular targets. The bromine atoms on the benzene ring enhance its reactivity, allowing it to form strong interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.
類似化合物との比較
3,5-Dichlorobenzimidamide: Similar in structure but with chlorine atoms instead of bromine.
3,5-Dibromoaniline: Another brominated compound with different functional groups.
3,5-Dibromobenzamide: Similar structure but with an amide group instead of an imidamide.
Uniqueness: 3,5-Dibromobenzimidamide hydrochloride is unique due to its specific substitution pattern and the presence of the imidamide group. This gives it distinct chemical and biological properties compared to its analogs, making it valuable for specific research applications.
特性
分子式 |
C7H7Br2ClN2 |
|---|---|
分子量 |
314.40 g/mol |
IUPAC名 |
3,5-dibromobenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6Br2N2.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H3,10,11);1H |
InChIキー |
UEPWQQWLTIYDAJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Br)Br)C(=N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-Fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B13693775.png)
![Methyl (S)-5-Amino-6-[(oxetan-2-ylmethyl)amino]picolinate](/img/structure/B13693780.png)
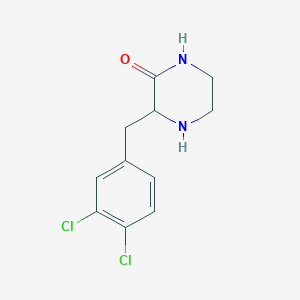
![3-(Benzo[d][1,3]dioxol-4-yl)isoxazol-5-amine](/img/structure/B13693797.png)
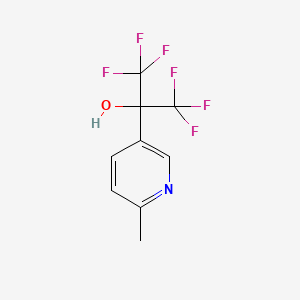
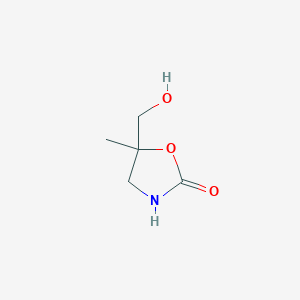
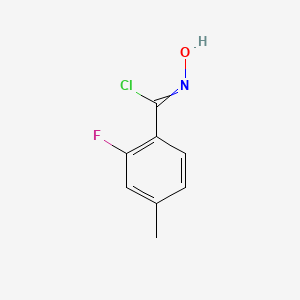

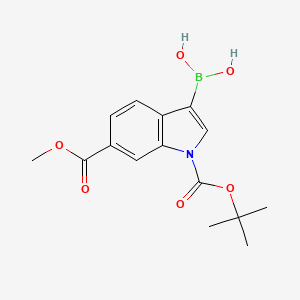
![(5S,8R,9R)-8,9-dihydroxy-2,2-dimethyl-1,3,6-trioxaspiro[4.5]decan-10-one](/img/structure/B13693829.png)

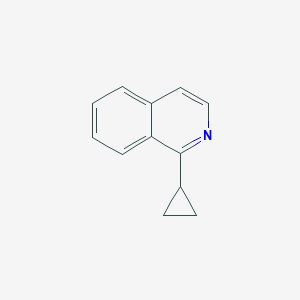
![(1'-Methyl-1H,1'H-[2,2'-biimidazol]-4-yl)methanol](/img/structure/B13693843.png)
